molecular formula C8H9F3O B6610035 6-(trifluoromethyl)spiro[3.3]heptan-2-one CAS No. 2866319-54-0

6-(trifluoromethyl)spiro[3.3]heptan-2-one

Cat. No. B6610035
CAS RN: 2866319-54-0
M. Wt: 178.15 g/mol
InChI Key: IWADPPXSJMWVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Trifluoromethyl)spiro[3.3]heptan-2-one, also known as 6-TFMS, is a cyclic ether compound that is found in many natural sources and is also used in laboratory synthesis. It has a wide range of applications in scientific research, ranging from its use as a reagent in organic synthesis to its role as a potential therapeutic agent. It is also used in the production of pharmaceuticals and in biochemistry and physiology research.

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)spiro[3.3]heptan-2-one is not yet fully understood. However, it is thought to act by binding to and activating certain proteins, such as the transcription factor NF-κB. It is also thought to interact with other proteins, such as those involved in the regulation of cell growth and differentiation. In addition, it is thought to interact with certain enzymes, such as those involved in the metabolism of lipids and carbohydrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(trifluoromethyl)spiro[3.3]heptan-2-one are not yet fully understood. However, it has been shown to possess anti-inflammatory, anti-oxidant, and anti-bacterial properties, as well as having the potential to act as a biomarker for certain types of cancer. In addition, it has been shown to interact with certain proteins, enzymes, and hormones, which may lead to changes in the body’s metabolism.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(trifluoromethyl)spiro[3.3]heptan-2-one in laboratory experiments include its low cost, its ease of synthesis, and its wide range of applications. However, there are also some limitations to using 6-(trifluoromethyl)spiro[3.3]heptan-2-one in laboratory experiments. For example, it can be toxic in high concentrations, and it can react with certain compounds, such as metals, to form potentially hazardous compounds. In addition, it can be difficult to obtain in large quantities.

Future Directions

The potential future directions for 6-(trifluoromethyl)spiro[3.3]heptan-2-one research include further study of its mechanism of action, its biochemical and physiological effects, and its potential therapeutic effects. In addition, further research is needed to determine its potential use as a biomarker for certain types of cancer. Further research is also needed to explore the potential use of 6-(trifluoromethyl)spiro[3.3]heptan-2-one in the production of pharmaceuticals, as well as its potential applications in biochemistry and physiology research. Finally, further research is needed to explore the potential use of 6-(trifluoromethyl)spiro[3.3]heptan-2-one in the synthesis of other compounds.

Synthesis Methods

6-(trifluoromethyl)spiro[3.3]heptan-2-one can be synthesized in a variety of ways, including by cyclization of the corresponding alkyl or aryl halides, by the reaction of an alkene with trifluoromethanesulfonyl chloride, or by the reaction of an alkene with trifluoromethanesulfonyl fluoride. The most common method is the reaction of an alkene with trifluoromethanesulfonyl chloride, which can be carried out in the presence of a base such as sodium hydroxide. This reaction produces a trifluoromethyl sulfonate ester, which is then hydrolyzed to form 6-(trifluoromethyl)spiro[3.3]heptan-2-one.

Scientific Research Applications

6-(trifluoromethyl)spiro[3.3]heptan-2-one has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as it can be used to synthesize a variety of compounds. It is also used in the production of pharmaceuticals, as it can be used to synthesize a wide range of drugs. In addition, 6-(trifluoromethyl)spiro[3.3]heptan-2-one has been studied for its potential therapeutic effects, as it has been shown to possess anti-inflammatory, anti-oxidant, and anti-bacterial properties. It has also been studied for its potential use as a biomarker for various diseases, as it has been shown to be upregulated in certain types of cancer.

properties

IUPAC Name

6-(trifluoromethyl)spiro[3.3]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3O/c9-8(10,11)5-1-7(2-5)3-6(12)4-7/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWADPPXSJMWVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(=O)C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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